N-(4-bromo-3-fluorophenyl)oxan-4-amine
Description
N-(4-bromo-3-fluorophenyl)oxan-4-amine (CAS 1484257-05-7) is an organic compound with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol . Structurally, it consists of an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group, which is further attached to a 4-bromo-3-fluorophenyl moiety. The bromine and fluorine substituents on the aromatic ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
N-(4-bromo-3-fluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
SNDQNHOEXRKCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-fluorophenyl)oxan-4-amine typically involves the reaction of 4-bromo-3-fluoroaniline with oxirane under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques . The process involves multiple purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are employed for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as N-(4-iodo-3-fluorophenyl)oxan-4-amine and N-(4-bromo-3-chlorophenyl)oxan-4-amine .
Scientific Research Applications
N-(4-bromo-3-fluorophenyl)oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of N-(4-bromo-3-fluorophenyl)oxan-4-amine, highlighting differences in core scaffolds, substituents, and inferred properties:
Key Observations:
Core Structure Influence: Oxane vs. Oxane vs. Cyclobutane: Replacing oxane with cyclobutane (as in ) increases lipophilicity, which may improve blood-brain barrier penetration but reduce water solubility .
Substituent Effects :
- Halogen Position : The 4-bromo-3-fluoro substitution in the target compound vs. 3-bromo in and alters electronic effects (e.g., dipole moments) and steric interactions, impacting reactivity in Suzuki-Miyaura couplings or binding to biological targets .
- Fluorine vs. Chlorine/Sulfonyl Groups : Fluorine enhances metabolic stability and electronegativity, whereas sulfonyl groups () increase polarity and hydrogen-bonding capacity, influencing solubility and target affinity .
Safety and Handling: While safety data for the target compound is lacking, analogs like 4-(cyclobutylmethyl)oxan-4-amine () are classified as stable under normal conditions but require precautions against strong oxidizers .
Biological Activity
N-(4-bromo-3-fluorophenyl)oxan-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C11H14BrFNO
- Molecular Weight : 276.14 g/mol
The compound features a bromine atom and a fluorine atom on a phenyl ring, contributing to its unique reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific kinases involved in tumor growth. For instance, it has been shown to inhibit the platelet-derived growth factor receptor alpha (PDGFRα), which plays a crucial role in various cancers. The inhibition of PDGFRα can lead to reduced tumor proliferation and improved outcomes in cancer therapy .
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits PDGFRα-mediated tumor growth. |
| Kinase Inhibition | Selective inhibition of tyrosine kinases associated with oncogenic pathways. |
| Potential Therapeutic Use | Treatment for cancers associated with genetic abnormalities in PDGFRα. |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The compound's ability to target PDGFRα has been linked to decreased cell viability and increased apoptosis in treated cells .
- Animal Models : Preclinical studies using animal models have shown promising results, where administration of this compound led to significant tumor regression compared to control groups. These studies highlight the compound's potential as an effective therapeutic agent in oncology .
- Comparative Analysis : A comparative analysis with other known kinase inhibitors revealed that this compound exhibits a favorable profile regarding selectivity and potency against PDGFRα, suggesting it could be developed as a targeted therapy for specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
